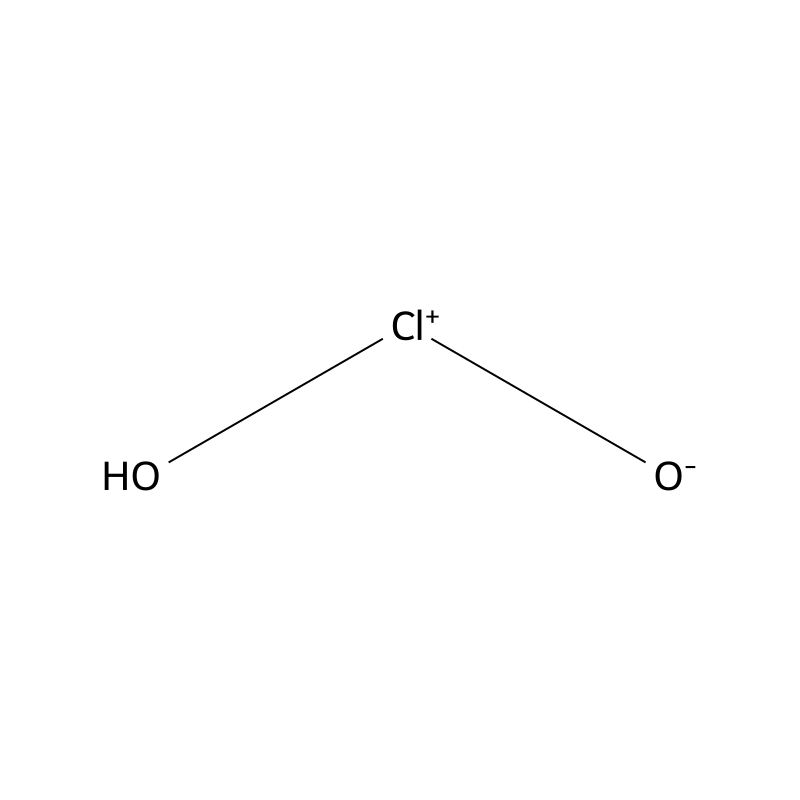Chlorous acid
ClHO2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
ClHO2
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Chlorous acid, with the chemical formula , is an inorganic compound characterized as a weak acid. In this compound, chlorine exhibits an oxidation state of +3. Chlorous acid is inherently unstable and tends to undergo disproportionation, a reaction where it decomposes into hypochlorous acid () and chloric acid (). This process can be represented by the following equation:
Due to its instability, obtaining pure chlorous acid is challenging, although its stable conjugate base, chlorite (), can be readily isolated .
Chlorous acid is known for its strong oxidizing properties. It reacts with various organic compounds, particularly carbohydrates. For example, in the oxidation of aldoses (a type of sugar), chlorous acid can convert them into corresponding aldonic acids:
In neutral solutions, the reaction is slow, but it accelerates in acidic conditions. The oxidizing potential of chlorous acid allows it to participate in numerous chemical transformations
Chlorous acid finds various applications primarily due to its oxidizing properties:
- Disinfectants: Used in water treatment and sanitation.
- Mouthwash: Effective in reducing oral plaque and bacteria.
- Oxidizing Agent: Utilized in organic synthesis and carbohydrate chemistry.
- Bleaching Agent: Employed in textile and paper industries due to its bleaching capabilities .
Research on chlorous acid emphasizes its interactions with biological systems and other chemical species. Its oxidative capacity allows it to engage with various organic compounds, leading to significant transformations. Studies have shown that it selectively oxidizes certain sugars while leaving others relatively unaffected under specific conditions. This selectivity is crucial for its applications in both industrial processes and biological contexts
Chlorous acid shares similarities with other oxoacids of chlorine but exhibits unique properties that distinguish it from them. Below is a comparison with related compounds: Chlorous acid is unique among halogen oxoacids as it is the only one that forms an isolable weak acid from chlorine. Other halogens like bromine and iodine do not form stable analogs of chlorous acid .Compound Chemical Formula Oxidation State of Chlorine Stability Chlorous Acid HClO₂ +3 Unstable Hypochlorous Acid HClO +1 Stable Chloric Acid HClO₃ +5 Stable Bromous Acid HBrO₂ +3 Unstable (rare) Iodous Acid HIO₂ +1 Unstable (rare)
XLogP3
UNII
Related CAS
7758-19-2 (hydrochloride salt)








